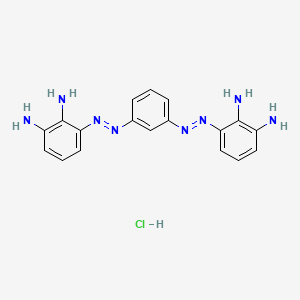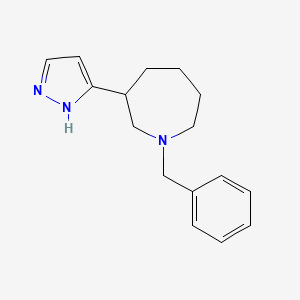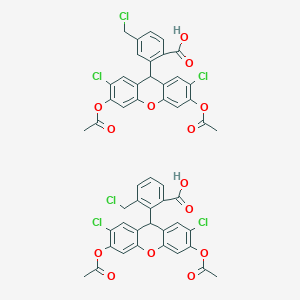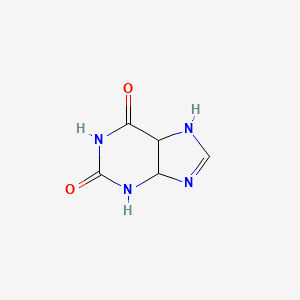
3,4,5,9-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with specific hydrogenation at positions 3, 4, 5, and 9. This compound is of significant interest due to its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,9-tetrahydro-1H-purine-2,6-dione typically involves the hydrogenation of purine derivatives under specific conditions. One common method includes the catalytic hydrogenation of purine-2,6-dione using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-pressure hydrogen gas and a palladium catalyst, ensuring efficient hydrogenation of the purine ring system.
化学反应分析
Types of Reactions
3,4,5,9-Tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form purine-2,6-dione derivatives.
Reduction: Further reduction can lead to fully hydrogenated purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Purine-2,6-dione derivatives.
Reduction: Fully hydrogenated purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
科学研究应用
3,4,5,9-Tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4,5,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . This dual action results in significant analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
1,3-Dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: A fluorescent amine used in spectroscopy.
Uniqueness
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is unique due to its specific hydrogenation pattern and its dual action as a TRPA1 antagonist and PDE4/7 inhibitor. This makes it a promising candidate for the development of new therapeutic agents with analgesic and anti-inflammatory properties.
属性
分子式 |
C5H6N4O2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC 名称 |
3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11) |
InChI 键 |
XFDDPZJZQMXPPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2C(N1)C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)

![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
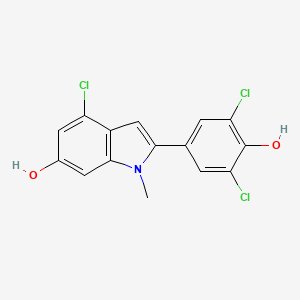
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
